molecular formula C7H11N3S B12305733 5,6-Diethyl-1,2,4-triazine-3-thiol

5,6-Diethyl-1,2,4-triazine-3-thiol

Cat. No.: B12305733
M. Wt: 169.25 g/mol
InChI Key: PLWVRPHRJJMHNS-UHFFFAOYSA-N
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Description

5,6-Diethyl-1,2,4-triazine-3-thiol is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of the thiol group in this compound imparts unique reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-1,2,4-triazine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with carbon disulfide to form diethyl dithiocarbamate, which is then cyclized with hydrazine hydrate to yield the desired triazine-thiol compound. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-1,2,4-triazine-3-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro triazine derivatives.

    Substitution: Alkylated or acylated triazine-thiol compounds.

Scientific Research Applications

5,6-Diethyl-1,2,4-triazine-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5,6-Diethyl-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in designing inhibitors for enzymes involved in disease processes. Additionally, the triazine ring can interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-1,2,4-triazine-3-thiol
  • 5,6-Diphenyl-1,2,4-triazine-3-thiol
  • 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

Uniqueness

5,6-Diethyl-1,2,4-triazine-3-thiol is unique due to its specific ethyl substituents, which influence its chemical reactivity and biological activity. Compared to its methyl and phenyl analogs, the diethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound for various applications.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

5,6-diethyl-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C7H11N3S/c1-3-5-6(4-2)9-10-7(11)8-5/h3-4H2,1-2H3,(H,8,10,11)

InChI Key

PLWVRPHRJJMHNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=S)NN=C1CC

Origin of Product

United States

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